3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Description
3-((2,5-Dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a 1,2,4-triazin-5-one derivative characterized by a heterocyclic core substituted with a 2,5-dimethylphenylamino group at position 3 and a 4-methylbenzyl group at position 4. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and herbicidal properties . Synthesis routes for similar triazinones often involve condensation reactions of acid hydrazides or thiocarbohydrazides, followed by heterocyclization .
Properties
IUPAC Name |
3-(2,5-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-5-8-15(9-6-12)11-17-18(24)21-19(23-22-17)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPSSMUNTKOLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Substitution Reactions:
Benzylation: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazine core reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially leading to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The triazine core is known for its bioactivity, making it a candidate for drug development.
Medicine
In medicine, compounds with similar structures are explored for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitutions on the triazine ring can significantly influence the biological activity.
Industry
In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and polymers. Its stability and reactivity make it suitable for various applications, including as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can interact with nucleophilic sites on proteins, while the aromatic substituents can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s methyl-substituted aromatic groups contrast with halogenated or sulfur-containing analogs:
- Halogenated analogs: Fluorine- or chlorine-containing triazinones (e.g., 4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one) exhibit enhanced antibacterial and antibiofilm activities due to halogen electronegativity and lipophilicity . However, halogenation increases toxicity in Daphnia magna assays, as seen in fluorine-containing triazinones with 87% inhibition rates .
- Sulfur-containing derivatives: S-glycosyl or S-alkyl triazinones (e.g., compound 12 in ) demonstrate anticancer activity linked to thioether or glycosyl groups, which improve solubility and target binding. The absence of sulfur in the target compound may reduce cytotoxicity but also limit antiproliferative efficacy .
Toxicity Profile
- In Daphnia magna assays, halogen-free triazinones exhibit minimal toxicity (e.g., 20% mortality), whereas fluorine-containing analogs reach 87% toxicity . The target compound’s methyl groups align with low-toxicity profiles, making it environmentally favorable compared to halogenated herbicides like metribuzin ().
- Yeast toxicity studies indicate that plasma membrane transporters (Pdr5, Snq2) efflux triazinones, reducing intracellular accumulation. This mechanism likely explains the compound’s low yeast toxicity despite structural similarities to bioactive analogs .
Environmental and Agricultural Relevance
- Metribuzin’s tert-butyl and methylthio groups favor herbicide persistence, whereas the absence of these substituents in the target compound may reduce environmental half-life .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The compound is synthesized via condensation of 3-amino-1,2,4-triazole with substituted benzaldehyde derivatives under controlled conditions. Critical parameters include:
- Temperature : Optimal reaction progress at 80–100°C to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency . Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane), and purity is confirmed via NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (ν 1670 cm⁻¹ for C=O stretch) .
Q. Which spectroscopic methods are most effective for characterizing structural integrity?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.9–8.1 ppm) and carbonyl carbons (δ 170–175 ppm) to confirm substitution patterns.
- IR Spectroscopy : Detect key functional groups (e.g., triazine ring C=N at 1600 cm⁻¹, C=O at 1670 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight (306.4 g/mol) via ESI-MS .
Q. What in vitro assays are used to evaluate antitumor and antimicrobial potential?
- Antitumor Activity :
- MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, A549).
- Apoptosis Markers : Quantify caspase-3 activation via fluorescence assays.
- Antimicrobial Activity :
- Broth Microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.
- Agar Diffusion : Zone of inhibition ≥10 mm indicates moderate activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies often arise from:
- Assay Conditions : Variability in cell culture media, incubation time, or compound solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Purity : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Standardization : Use reference compounds (e.g., doxorubicin for antitumor assays) to calibrate results across labs .
Q. What strategies optimize bioavailability through structural modifications?
- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability (logP increased from 2.8 to 3.5).
- Prodrug Design : Mask polar groups (e.g., esterification of -OH) to improve oral absorption.
- SAR Studies : Replace 4-methylbenzyl with bulkier substituents (e.g., biphenyl) to enhance target binding .
Q. How can in silico modeling guide target identification?
- Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or pro-inflammatory enzymes (COX-2).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with triazine N atoms).
- ADMET Prediction : SwissADME estimates bioavailability (%HIA >70%) and toxicity (LD₅₀ >500 mg/kg) .
Data Contradiction Analysis
Key Research Gaps
- Mechanistic Studies : Lack of clarity on primary molecular targets (kinase vs. DNA interaction).
- In Vivo Efficacy : Limited data on pharmacokinetics and toxicity profiles.
- Synergistic Effects : Untested combinations with standard chemotherapeutics (e.g., cisplatin).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
